molecular formula C25H24N4O3 B11230535 2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(2,5-dimethylphenyl)acetamide

2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B11230535
M. Wt: 428.5 g/mol
InChI Key: IVJHHWBKARPALW-UHFFFAOYSA-N
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Description

2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(2,5-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(2,5-DIMETHYLPHENYL)ACETAMIDE typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials, such as dimethylformamide-dimethyl acetal (DMF-DMA) and acetyl derivatives, followed by cyclization and methylation reactions . The reaction conditions often require refluxing in ethanol with the presence of glacial acetic acid as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(2,5-DIMETHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, especially at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(2,5-DIMETHYLPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(2,5-DIMETHYLPHENYL)ACETAMIDE involves its interaction with molecular targets such as PARP-1. By inhibiting PARP-1, the compound prevents the repair of single-strand breaks in DNA, leading to the accumulation of DNA damage and ultimately cell death in cancer cells . This makes it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(2,5-DIMETHYLPHENYL)ACETAMIDE stands out due to its specific substitution pattern, which enhances its ability to inhibit PARP-1 effectively. This unique structure contributes to its potential as a therapeutic agent in cancer treatment.

Properties

Molecular Formula

C25H24N4O3

Molecular Weight

428.5 g/mol

IUPAC Name

2-(5,7-dimethyl-2,4-dioxo-1-phenylpyrido[2,3-d]pyrimidin-3-yl)-N-(2,5-dimethylphenyl)acetamide

InChI

InChI=1S/C25H24N4O3/c1-15-10-11-16(2)20(12-15)27-21(30)14-28-24(31)22-17(3)13-18(4)26-23(22)29(25(28)32)19-8-6-5-7-9-19/h5-13H,14H2,1-4H3,(H,27,30)

InChI Key

IVJHHWBKARPALW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)C3=C(N=C(C=C3C)C)N(C2=O)C4=CC=CC=C4

Origin of Product

United States

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